1-Methyl-4-[(trichloromethyl)sulfonyl]benzene
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Overview
Description
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene is an organic compound with the molecular formula C8H7Cl3O2S It is characterized by a benzene ring substituted with a methyl group and a trichloromethylsulfonyl group
Preparation Methods
The synthesis of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of toluene with trichloromethyl sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The trichloromethylsulfonyl group can be reduced to form different sulfonyl derivatives, while oxidation can lead to the formation of sulfone compounds.
Nucleophilic Substitution: The chlorine atoms in the trichloromethyl group can be substituted by nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include halogens, strong acids, and bases, as well as specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene involves its ability to act as an electrophile in chemical reactions. The trichloromethylsulfonyl group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups onto the benzene ring.
Comparison with Similar Compounds
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene can be compared with other similar compounds such as:
1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
1-Methyl-4-[(dichloromethyl)sulfonyl]benzene:
1-Methyl-4-[(chloromethyl)sulfonyl]benzene: This compound has only one chlorine atom, making it less reactive compared to the trichloromethyl derivative.
The uniqueness of this compound lies in its specific reactivity due to the trichloromethylsulfonyl group, which provides distinct advantages in certain synthetic applications.
Properties
CAS No. |
54812-35-0 |
---|---|
Molecular Formula |
C8H7Cl3O2S |
Molecular Weight |
273.6 g/mol |
IUPAC Name |
1-methyl-4-(trichloromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H7Cl3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 |
InChI Key |
LASZABPJPZSHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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